molecular formula C17H21N5O3S B2963269 Ethyl 2-(2-(6-(piperidin-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate CAS No. 1396872-67-5

Ethyl 2-(2-(6-(piperidin-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate

Cat. No. B2963269
CAS RN: 1396872-67-5
M. Wt: 375.45
InChI Key: BOISWHGAFPQNMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with the molecular formula C24H29N5O4S . It contains several functional groups, including a piperidine ring, a pyridazine ring, a thiazole ring, and an ester group .


Molecular Structure Analysis

The molecule has a complex structure with several rings. The piperidine ring is a six-membered ring with one nitrogen atom. The pyridazine ring is a six-membered ring with two nitrogen atoms. The thiazole ring is a five-membered ring with one nitrogen atom and one sulfur atom .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 483.6 g/mol . Other computed properties include a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 8, and a rotatable bond count of 10 . The exact mass and monoisotopic mass are both 483.19402560 g/mol .

Scientific Research Applications

Synthesis of Biologically Active Piperidines

Piperidine derivatives are crucial for designing drugs due to their presence in various pharmaceutical classes and alkaloids. The synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones is a key area of research. These compounds are synthesized through intra- and intermolecular reactions, which have been extensively studied for their biological activities .

Pharmacological Applications

The pharmacological applications of piperidine derivatives are vast. They are found in more than twenty classes of pharmaceuticals, indicating their versatility and importance in drug development. Recent advances have focused on discovering and evaluating potential drugs containing the piperidine moiety .

Anti-inflammatory Properties

Piperidine derivatives have shown promise in the development of anti-inflammatory drugs. Novel compounds with the piperidine structure have been synthesized and evaluated for their COX-1 and COX-2 inhibition properties. These studies include in vitro and in silico approaches to analyze the anti-inflammatory properties of these derivatives .

Development of Fast and Cost-Effective Synthesis Methods

The development of efficient methods for the synthesis of substituted piperidines is an ongoing research focus. This includes exploring various reactions such as hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions. The goal is to create fast and cost-effective synthesis routes for biologically active piperidines .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between piperidine derivatives and their protein receptors. These studies help visualize the three-dimensional geometrical view of the ligand binding and support the development of potent compounds with desired pharmacological effects .

Charge Transport in Organic Radical Batteries

Piperidine derivatives are also being researched for their applications in organic radical batteries. The charge transport properties of these compounds are quantified to improve the performance and efficiency of organic radical batteries, which are a promising area of energy storage technology .

Future Directions

The future directions for this compound could involve further studies to determine its potential uses. For example, it could be evaluated for its activity against other types of bacteria or its potential use in other types of diseases .

properties

IUPAC Name

ethyl 2-[2-[(6-piperidin-1-ylpyridazine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S/c1-2-25-15(23)10-12-11-26-17(18-12)19-16(24)13-6-7-14(21-20-13)22-8-4-3-5-9-22/h6-7,11H,2-5,8-10H2,1H3,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOISWHGAFPQNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NN=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(6-(piperidin-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.